2-(2,4-Difluorophenyl)benzaldehyde
Overview
Description
“2-(2,4-Difluorophenyl)benzaldehyde” is a chemical compound with the CAS Number: 1183323-64-9 . It has a molecular weight of 218.2 . The IUPAC name for this compound is 2’,4’-difluoro [1,1’-biphenyl]-2-carbaldehyde .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Difluorophenyl)benzaldehyde” consists of a biphenyl group with two fluorine atoms attached to the phenyl ring . The InChI code for this compound is 1S/C13H8F2O/c14-10-5-6-12 (13 (15)7-10)11-4-2-1-3-9 (11)8-16/h1-8H .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(2,4-Difluorophenyl)benzaldehyde” are not available, it’s known that the 2nd position of benzothiazole, a similar compound, is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-Difluorophenyl)benzaldehyde” include a molecular weight of 218.20 g/mol . The compound has a complexity of 236 . The InChI key for this compound is VXWNQBQQPCHIMW-UHFFFAOYSA-N .
Scientific Research Applications
Organic Synthesis and Catalysis :
- Benzaldehydes with electron-withdrawing groups, such as 2-(2,4-Difluorophenyl)benzaldehyde, are used in superacid-catalyzed reactions with benzene to produce substituted triphenylmethane. This process involves transalkylation as a key step (Saito, Ohwada, & Shudo, 1996).
- Such benzaldehydes are also used in the synthesis of labeled benzaldehydes for applications in synthetic organic chemistry, particularly in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
Biotechnology and Bioengineering :
- In biotechnology, benzaldehyde derivatives are used to enhance bioproduction processes. For instance, Pichia pastoris, a type of yeast, has been utilized for the bioproduction of benzaldehyde, leveraging the enzyme alcohol oxidase (AOX) to yield benzaldehyde from benzyl alcohol (Craig & Daugulis, 2013).
Materials Science and Polymer Chemistry :
- Benzaldehydes like 2-(2,4-Difluorophenyl)benzaldehyde are key intermediates in synthesizing various polymers. For instance, they are used in the synthesis of fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers, which exhibit high fluorescence and thermal stability (Neilson, Budy, Ballato, & Smith, 2008).
Pharmaceutical Research :
- In pharmaceutical research, fluorinated benzaldehydes are utilized in the synthesis of combretastatin analogues, which show potential as anticancer agents. These studies focus on the synthesis and evaluation of the in vitro anticancer properties of these compounds (Lawrence et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-difluorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-10-5-6-12(13(15)7-10)11-4-2-1-3-9(11)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNYBGBUTBEDQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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